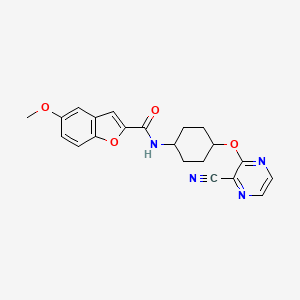![molecular formula C24H22N2O2 B2605438 1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one CAS No. 849920-70-3](/img/structure/B2605438.png)
1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one” is a chemical compound with the molecular formula C24H22N2O2. It is related to a class of compounds known as coumarins, which are important structural motifs that occur widely in natural products .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound was characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compound was synthesized through a reductive amination process, which involved the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound is part of a broader class of chemicals known for their complex synthesis and structural diversity. For instance, Mandala et al. (2013) explored the synthesis of novel compounds through the reductive amination of chromen-2-one derivatives, which showed significant antimicrobial activity. Their structural characterization was achieved through various spectroscopic methods, indicating the potential for diverse biological activities (Mandala et al., 2013).
Antimicrobial Activity
The antimicrobial properties of related compounds were highlighted by studies such as the one conducted by Mandala et al. (2013), who reported significant antibacterial and antifungal activities. These activities were further supported by molecular docking studies, suggesting a potential mechanism of action through interaction with oxidoreductase proteins (Mandala et al., 2013).
Catalytic Applications
Compounds within this class have also been found to act as efficient catalysts in chemical synthesis. For example, Niknam et al. (2013) described the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of benzo[b]pyran derivatives, demonstrating the compound's utility in facilitating chemical transformations under environmentally friendly conditions (Niknam et al., 2013).
Synthesis of Diazabicyclo[3.2.1]octane Derivatives
The compound's framework has been utilized in the synthesis of novel diazabicyclo[3.2.1]octane derivatives, showcasing its versatility in organic synthesis. Osipov et al. (2017) demonstrated a novel synthesis route involving double Michael addition reactions, opening pathways for the development of new chemical entities with potential biological activities (Osipov et al., 2017).
Ultrasound-Assisted Synthesis
The adaptability of this compound extends to innovative synthesis methods, such as the ultrasound-assisted synthesis of benzo[f]chromene derivatives, which presents a rapid and efficient approach to compound development. This method, described by Sandaroos and Damavandi (2013), highlights the importance of novel techniques in enhancing the synthesis of complex organic molecules (Sandaroos & Damavandi, 2013).
Propriétés
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-16-19(24-21-9-5-4-6-18(21)10-11-22(24)28-23)17-25-12-14-26(15-13-25)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABWPWQSDAKQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

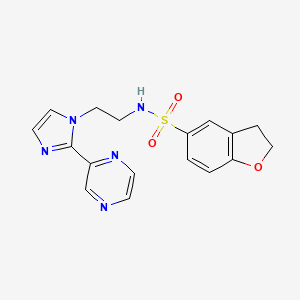
![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)
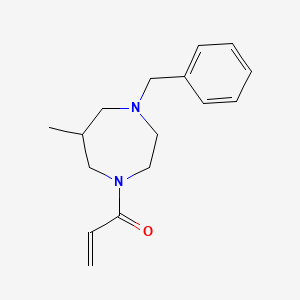
![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)
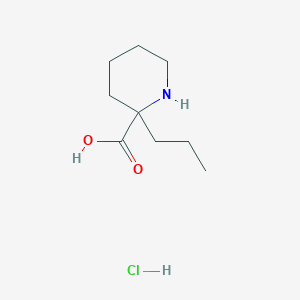
![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
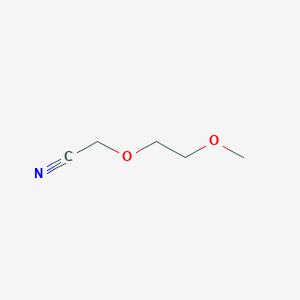
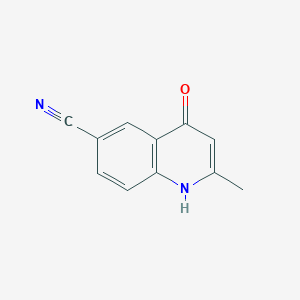
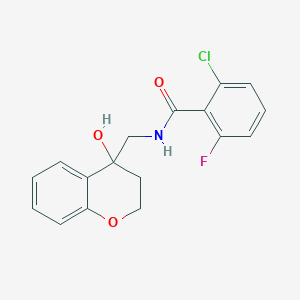
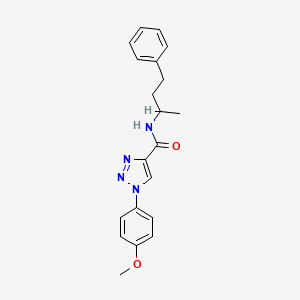
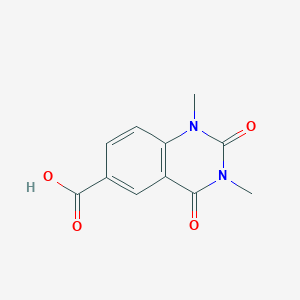
![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)
